molecular formula C14H23N3O7 B8210022 Tripeptide-29 Acetate

Tripeptide-29 Acetate

Cat. No.: B8210022
M. Wt: 345.35 g/mol
InChI Key: FXDGXPQAQHTCOM-KEMIKLHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Pro-Hyp-OH (acetate) is a peptide compound known for its role as a dipeptidyl peptidase 4 (DPP-4) inhibitor. This compound is composed of glycyl-L-prolyl-4R-hydroxy-L-proline, monoacetate. It has a molecular formula of C12H19N3O5 • C2H4O2 and a molecular weight of 345.3 . The compound is primarily used in scientific research due to its inhibitory effects on the DPP-4 enzyme, which is involved in the regulation of glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Hyp-OH (acetate) typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of H-Gly-Pro-Hyp-OH (acetate) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Hyp-OH (acetate) primarily undergoes hydrolysis and enzymatic reactions. As a peptide, it can be hydrolyzed by proteases, breaking down into its constituent amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Enzymatic Reactions: Proteases such as trypsin or chymotrypsin can catalyze the hydrolysis of the peptide.

Major Products Formed

The major products formed from the hydrolysis of H-Gly-Pro-Hyp-OH (acetate) are the individual amino acids: glycine, proline, and hydroxyproline .

Scientific Research Applications

H-Gly-Pro-Hyp-OH (acetate) has several applications in scientific research:

Mechanism of Action

H-Gly-Pro-Hyp-OH (acetate) exerts its effects by inhibiting the activity of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, H-Gly-Pro-Hyp-OH (acetate) prolongs the activity of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels .

Comparison with Similar Compounds

H-Gly-Pro-Hyp-OH (acetate) can be compared with other DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin. While these compounds also inhibit DPP-4, H-Gly-Pro-Hyp-OH (acetate) is unique due to its peptide structure, which may offer different pharmacokinetic and pharmacodynamic properties .

List of Similar Compounds

  • Sitagliptin
  • Vildagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Properties

IUPAC Name

acetic acid;(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7-,8+,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDGXPQAQHTCOM-KEMIKLHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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